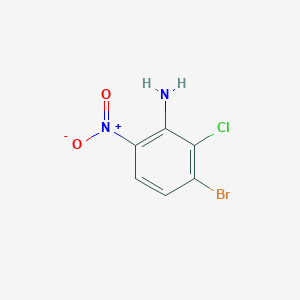![molecular formula C7H4ClN3O2 B13114644 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2190512-63-9](/img/structure/B13114644.png)
6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions, followed by cyclization with ammonium acetate . Another method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like ammonium acetate and dimethylformamide dimethyl acetal are used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidines, while cyclization reactions can produce fused heterocyclic systems .
Scientific Research Applications
6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of more complex chemical entities that have industrial relevance.
Mechanism of Action
The mechanism of action of 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but differs in the position of the nitrogen atoms and the presence of a chlorine atom.
Pyrimidino[4,5-d][1,3]oxazine: Another related compound with a different fused ring system.
Uniqueness
6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring structure and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2190512-63-9 |
|---|---|
Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-7(13)11-6(3)12/h1-2H,(H2,10,11,12,13) |
InChI Key |
HDEOTJKWWSGNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)



